molecular formula C19H28N2O4S B4464427 N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4464427
M. Wt: 380.5 g/mol
InChI Key: IWFJDBCJFHOINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as CSP-2503, is a novel compound that has gained significant attention in the field of neuroscience research. CSP-2503 is a selective antagonist for the N-type calcium channel, which is an important target for the treatment of chronic pain.

Mechanism of Action

CSP-2503 binds to the N-type calcium channel and blocks calcium influx, which reduces the release of neurotransmitters, such as glutamate and substance P. This leads to a decrease in pain transmission and sensitivity.
Biochemical and Physiological Effects:
CSP-2503 has been shown to have analgesic effects in animal models of chronic pain. It has also been reported to have anti-inflammatory properties and to reduce neuropathic pain. However, further studies are needed to fully understand the biochemical and physiological effects of CSP-2503.

Advantages and Limitations for Lab Experiments

One advantage of CSP-2503 is its selectivity for the N-type calcium channel, which reduces the risk of off-target effects. However, one limitation is its poor water solubility, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several potential future directions for CSP-2503 research. One direction is to investigate its efficacy in combination with other analgesic agents. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more efficient synthesis methods.
Conclusion:
CSP-2503 is a novel compound that has shown promising results in preclinical studies as a potential analgesic agent. Its selective binding to the N-type calcium channel makes it a promising target for the treatment of chronic pain. However, further studies are needed to fully understand its biochemical and physiological effects and to optimize its pharmacokinetic properties.

Scientific Research Applications

CSP-2503 has been extensively studied for its potential use in the treatment of chronic pain. The N-type calcium channel is involved in the transmission of pain signals in the nervous system, and blocking this channel can reduce pain sensitivity. CSP-2503 has shown promising results in preclinical studies as a potential analgesic agent.

properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-2-26(23,24)21-13-11-15(12-14-21)19(22)20-16-7-9-18(10-8-16)25-17-5-3-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFJDBCJFHOINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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